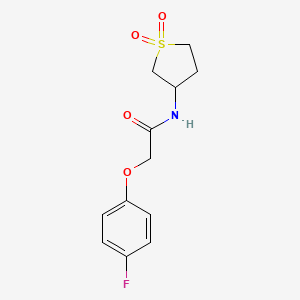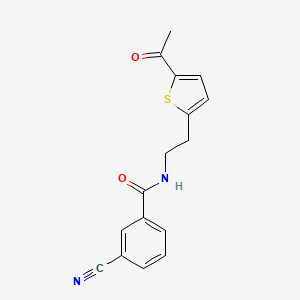![molecular formula C20H18ClN3O3S B2575868 4-[[2-[1-(4-chlorophényl)imidazol-2-yl]sulfanylacétyl]amino]benzoate d’éthyle CAS No. 688337-08-8](/img/structure/B2575868.png)
4-[[2-[1-(4-chlorophényl)imidazol-2-yl]sulfanylacétyl]amino]benzoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a chlorophenyl group, and a benzoate ester
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s imidazole ring and chlorophenyl group make it a candidate for drug development, particularly as an antifungal or antibacterial agent.
Biological Studies: Its ability to interact with biological macromolecules can be exploited in studies of enzyme inhibition or receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Material Science: Its unique chemical structure may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Target of action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Benzoate derivatives also have a wide range of biological activities.
Mode of action
The mode of action of imidazole and benzoate derivatives can vary widely depending on the specific compound and its molecular structure. They can interact with their targets in different ways, leading to various biological effects .
Biochemical pathways
Imidazole and benzoate derivatives can affect various biochemical pathways. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and benzoate derivatives can also vary widely. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of imidazole and benzoate derivatives can include a wide range of outcomes, from antimicrobial to anticancer effects, depending on the specific compound .
Action environment
The action, efficacy, and stability of imidazole and benzoate derivatives can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole ring.
Thioether Formation: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with the imidazole derivative.
Acylation: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving benzoic acid and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain sulfur and nitrogen heterocycles and exhibit a range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Ethyl 4-(2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of an imidazole ring, a chlorophenyl group, and a benzoate ester. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Propriétés
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-27-19(26)14-3-7-16(8-4-14)23-18(25)13-28-20-22-11-12-24(20)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRRDTDPKBPVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)




![3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2575799.png)
![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)


![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)
